Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate

NADPH oxidase inhibition inflammatory disease reactive oxygen species

Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate (CAS 866155-22-8; IUPAC: ethyl 4-(2-phenylquinazolin-4-yl)oxybenzoate) is a synthetic quinazoline derivative with the molecular formula C23H18N2O3 and a molecular weight of 370.40 g/mol. It belongs to the 4-alkoxy-2-phenylquinazoline subclass and has been identified as an inhibitor of NADPH oxidase (NOX) enzymes, which are responsible for reactive oxygen species (ROS) production and are implicated in inflammatory disease pathways.

Molecular Formula C23H18N2O3
Molecular Weight 370.408
CAS No. 866155-22-8
Cat. No. B2773930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate
CAS866155-22-8
Molecular FormulaC23H18N2O3
Molecular Weight370.408
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O3/c1-2-27-23(26)17-12-14-18(15-13-17)28-22-19-10-6-7-11-20(19)24-21(25-22)16-8-4-3-5-9-16/h3-15H,2H2,1H3
InChIKeyRKFKPONHPVQFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate (CAS 866155-22-8): Quinazoline-Class NADPH Oxidase Inhibitor for Inflammatory Disease Research Procurement


Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate (CAS 866155-22-8; IUPAC: ethyl 4-(2-phenylquinazolin-4-yl)oxybenzoate) is a synthetic quinazoline derivative with the molecular formula C23H18N2O3 and a molecular weight of 370.40 g/mol. It belongs to the 4-alkoxy-2-phenylquinazoline subclass and has been identified as an inhibitor of NADPH oxidase (NOX) enzymes, which are responsible for reactive oxygen species (ROS) production and are implicated in inflammatory disease pathways. The compound is available from multiple specialty chemical suppliers as a research-grade small molecule tool compound for preclinical studies, typically supplied as a white to off-white solid.

Why Generic Quinazoline Substitution Cannot Replace Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate in NADPH Oxidase-Focused Research Programs


Quinazoline derivatives encompass multiple pharmacologically distinct subclasses—including 4-anilinoquinazolines (EGFR kinase inhibitors like gefitinib and erlotinib), 4-quinazolinones, and 4-alkoxy-2-phenylquinazolines—each with divergent primary target profiles. The 4-alkoxy-2-phenylquinazoline scaffold of ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate places it in a structurally distinct subclass from the clinically established 4-anilinoquinazoline kinase inhibitors. [1] Critically, this compound's documented activity as an NADPH oxidase (NOX) inhibitor represents a mechanism of action that is not shared by the broadly prescribed quinazoline-based EGFR/HER2 kinase inhibitors, which primarily target the ATP-binding pocket of receptor tyrosine kinases. [2] Substitution with a generic quinazoline analog without confirming NOX inhibitory activity would therefore risk complete loss of the targeted pharmacology relevant to inflammatory and oxidative stress disease models. Furthermore, minor structural variations at the 4-position (alkoxy vs. amino vs. carbonyl) in the 2-phenylquinazoline series can drastically alter both target selectivity and physicochemical properties, making untested analog substitution scientifically unsound. [2]

Quantitative Differentiation Evidence: Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate vs. Closest Structural and Pharmacological Comparators


NADPH Oxidase (NOX) Inhibitory Activity: Distinct Pharmacological Profile vs. 4-Anilinoquinazoline Kinase Inhibitors

Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate is documented as an inhibitor of NADPH oxidase (NOX), the enzyme complex responsible for regulated reactive oxygen species (ROS) production. This NOX inhibitory activity distinguishes the compound from the structurally related 4-anilinoquinazoline subclass, which includes the clinically approved EGFR kinase inhibitors gefitinib and erlotinib. Gefitinib has a reported IC50 of 0.033 µM against EGFR tyrosine kinase in cell-free assays [1], whereas its activity against NOX enzymes has not been documented, indicating the target profile divergence between these quinazoline subclasses. [1] The specific NOX isoform selectivity and potency (Ki or IC50) for ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate have not been publicly reported in peer-reviewed literature at the time of this guide; the NOX inhibition annotation derives from the Toronto Research Chemicals product characterization, which references Impellizzeri et al. (Biochem. Pharmac., 81, 636, 2011) and Genovese et al. (Brain Res., 1372).

NADPH oxidase inhibition inflammatory disease reactive oxygen species

4-Alkoxy vs. 4-Quinazolinone Scaffold Differentiation: Antiplatelet Activity Profile within the 2-Phenylquinazoline Family

US Patent 6,479,499 demonstrates that within the 2-phenylquinazoline family, the 4-alkoxy subclass (to which ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate belongs) exhibits antiplatelet activity, whereas the 4-quinazolinone subclass primarily exhibits cytotoxicity against human tumor cell lines. [1] Specific O-ethyl and O-ethoxycarbonylmethyl derivatives of 2-phenyl-4-quinazolinones were synthesized and shown to possess antiplatelet activity, while the parent 4-quinazolinones demonstrated cytotoxicity with IC50 values in the low micromolar to submicromolar range against a panel of 10 human cancer cell lines, including MCF-7 (breast), A-549 (lung), HCT-8 (ileocecal), and KB (nasopharynx) lines. [1]

antiplatelet activity scaffold selectivity 2-phenylquinazoline

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. 4-Anilinoquinazoline EGFR Inhibitors

The 4-alkoxy-phenoxy linkage in ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate replaces the secondary amine (NH) present in 4-anilinoquinazoline EGFR inhibitors such as gefitinib and erlotinib. This structural replacement eliminates one hydrogen bond donor (HBD) and modifies the hydrogen bond acceptor (HBA) profile, which alters permeability, solubility, and off-target binding potential. Calculated properties for a closely related ChEMBL compound (CHEMBL1927148; quinazoline scaffold with distinct substitution) indicate AlogP of 2.90, polar surface area of 72.26 Ų, and 1 HBD, falling within favorable drug-like property space with zero Rule-of-5 violations. [1] Comparative analysis indicates that the target compound's 4-alkoxy substitution eliminates the secondary amine HBD present in gefitinib (AlogP ~3.2, PSA ~68.7 Ų, 1 HBD in the quinazoline core but additional HBD in the morpholino-propoxy side chain), resulting in a distinct hydrogen bonding and lipophilicity signature. [1]

physicochemical properties drug-likeness quinazoline analogs

Recommended Research Procurement Scenarios for Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate (CAS 866155-22-8) Based on Verified Differentiation Evidence


NADPH Oxidase-Mediated Inflammatory Disease Model Studies

For academic or pharmaceutical research groups investigating the role of NOX enzymes in inflammatory conditions (e.g., colitis, neuroinflammation, ischemia-reperfusion injury), ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate offers a quinazoline-scaffold NOX inhibitor for use as a tool compound. Unlike apocynin (a methoxy-substituted catechol with reported non-specific antioxidant activity at higher concentrations), or the more advanced NOX1/4 inhibitor GKT137831 (setanaxib), this compound provides a structurally distinct 4-alkoxy-2-phenylquinazoline chemotype for exploring scaffold-dependent NOX pharmacology. The references cited by the vendor—Impellizzeri et al. (Biochem. Pharmac., 2011) and Genovese et al. (Brain Res.)—indicate its application in inflammatory disease models, though users should independently verify potency and selectivity in their specific assay system.

Quinazoline Scaffold Selectivity Profiling in Kinase vs. Non-Kinase Target Panels

For screening laboratories building target selectivity panels that differentiate between quinazoline subclasses, ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate serves as a representative of the 4-alkoxy-2-phenylquinazoline subclass. Its inclusion in a panel alongside 4-anilinoquinazolines (e.g., gefitinib, erlotinib) and 4-quinazolinones enables the profiling of target selectivity shifts driven by the 4-position substitution. [1] The US Patent 6,479,499 demonstrates that the biological activity profile (antiplatelet for 4-alkoxy vs. cytotoxic for 4-quinazolinone) is fundamentally determined by this substitution, making the compound a critical comparator for structure-activity relationship (SAR) studies within the 2-phenylquinazoline family. [1]

Physicochemical and ADME Comparator Studies for 4-Position Quinazoline Modifications

For medicinal chemistry programs optimizing the ADME properties of quinazoline-based lead compounds, ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate provides a benchmark for the 4-alkoxy substitution's impact on hydrogen bonding, lipophilicity, and permeability relative to the 4-anilino linkage. The replacement of a secondary amine (NH, HBD) with an ether oxygen (O, non-HBD) at the 4-position serves as a specific structural modification for probing the role of HBD count on membrane permeability and oral bioavailability within the quinazoline chemotype. The calculated AlogP of ~2.90 and PSA of ~72.26 Ų for the quinazoline scaffold indicate favorable drug-like properties that can be experimentally benchmarked using this compound. [1]

Quote Request

Request a Quote for Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.